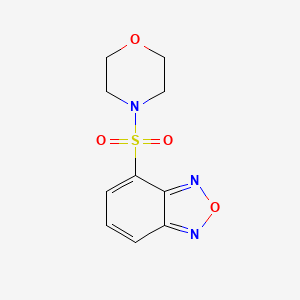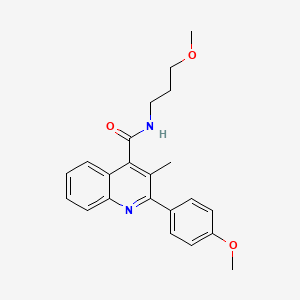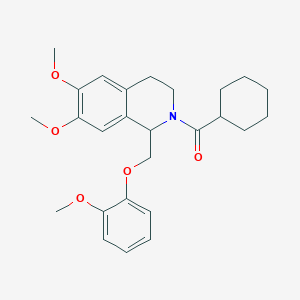![molecular formula C22H24N2OS B11116788 3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11116788.png)
3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a cyclohexyl group, a naphthalene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cyclization reaction where a precursor containing the necessary functional groups is treated with a cyclizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound featuring a naphthalene ring and a heterocyclic structure.
6-methoxy-2-naphthyl propanamide derivatives: Known for their antibacterial activity.
Uniqueness
3-cyclohexyl-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H24N2OS |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H24N2OS/c25-21(13-10-16-6-2-1-3-7-16)24-22-23-20(15-26-22)19-12-11-17-8-4-5-9-18(17)14-19/h4-5,8-9,11-12,14-16H,1-3,6-7,10,13H2,(H,23,24,25) |
InChI Key |
ODBCZZFSSZGNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11116714.png)
![Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B11116723.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11116725.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11116735.png)




![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11116757.png)
![4-Bromo-2-[4-(4-methoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11116763.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B11116768.png)
![Benzamide, 4-nitro-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11116773.png)

![N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11116783.png)
